[5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(3-hydroxypiperidin-1-yl)methanone
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Overview
Description
[5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(3-hydroxypiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a chlorinated methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(3-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Common reagents include chlorinated phenols, methoxy compounds, and various pyrazole derivatives. The reaction conditions may involve controlled temperatures, pH levels, and solvent environments to facilitate the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires the use of industrial-grade equipment and optimization of reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
[5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(3-hydroxypiperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved can vary depending on the specific application, but they often include modulation of signaling cascades, inhibition of enzymatic activity, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, often used in oral care products.
Domiphen bromide: Another antimicrobial agent, used in various disinfectants and antiseptics.
Uniqueness
[5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(3-hydroxypiperidin-1-yl)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities that may not be present in similar compounds.
Properties
IUPAC Name |
[5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(3-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-24-13-4-5-16(14(18)8-13)25-10-11-7-15(20-19-11)17(23)21-6-2-3-12(22)9-21/h4-5,7-8,12,22H,2-3,6,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVEULUJFHMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC(=NN2)C(=O)N3CCCC(C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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